4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15482327
InChI: InChI=1S/C16H21N3S/c1-2-6-10-19(9-5-1)15-14-12-7-3-4-8-13(12)20-16(14)18-11-17-15/h11H,1-10H2
SMILES:
Molecular Formula: C16H21N3S
Molecular Weight: 287.4 g/mol

4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC15482327

Molecular Formula: C16H21N3S

Molecular Weight: 287.4 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine -

Specification

Molecular Formula C16H21N3S
Molecular Weight 287.4 g/mol
IUPAC Name 4-(azepan-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C16H21N3S/c1-2-6-10-19(9-5-1)15-14-12-7-3-4-8-13(12)20-16(14)18-11-17-15/h11H,1-10H2
Standard InChI Key NFEGTEKFLFDDAC-UHFFFAOYSA-N
Canonical SMILES C1CCCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2

Introduction

Structural Characteristics and Molecular Identity

The compound belongs to the benzothieno-pyrimidine class, characterized by a fused bicyclic system combining a thiophene ring with a pyrimidine moiety. The core structure is further modified by a 5,6,7,8-tetrahydrobenzothieno framework and a 1-azepanyl substituent at the 4-position. Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₆H₂₁N₃S
Molecular Weight287.4 g/mol
Hybridizationsp²/sp³ hybridized systems
Ring SystemBicyclic (thieno-pyrimidine)
SubstituentAzepane (7-membered amine)

The azepane ring introduces conformational flexibility, potentially enhancing binding interactions with biological targets . X-ray crystallography data remain unavailable, but computational models suggest a planar thieno-pyrimidine core with a puckered tetrahydrobenzene ring .

Synthesis and Reactivity

Synthetic Pathways

While detailed protocols are proprietary, general synthesis involves multi-step reactions:

  • Core Formation: Cyclocondensation of 2-aminothiophene derivatives with carbonyl compounds under acidic conditions .

  • Azepane Introduction: Nucleophilic substitution at the 4-position using 1-azepane under Mitsunobu or Buchwald-Hartwig conditions.

  • Hydrogenation: Partial saturation of the benzene ring via catalytic hydrogenation (Pd/C, H₂) .

Reaction yields depend critically on solvent polarity (DMF > THF) and temperature control (60–80°C optimal) .

Reactivity Profile

The compound exhibits:

  • Nucleophilic Aromatic Substitution at electron-deficient pyrimidine positions

  • Ring-Opening Reactions under strong acidic/basic conditions targeting the azepane moiety

  • Oxidative Stability: Resists degradation up to 150°C, as shown in thermogravimetric analysis

Physicochemical Properties

Experimental data remain limited, but computational predictions indicate:

PropertyValueMethod
LogP (Lipophilicity)2.8 ± 0.3ChemAxon Calculator
Water Solubility0.12 mg/mL (25°C)ALOGPS
pKa (Basic)8.9 (azepane nitrogen)MarvinSketch
Melting Point189–192°C (decomposes)Differential Scanning

The azepane substituent enhances membrane permeability compared to smaller amine analogs (e.g., 4-aminobenzothieno-pyrimidine, LogP = 1.4) .

Biological Activity and Mechanisms

Putative Targets

  • Kinase Inhibition: Structural analogs show IC₅₀ < 100 nM against CDK2 and GSK-3β

  • GPCR Modulation: Azepane-containing compounds exhibit affinity for 5-HT₆ and H₃ receptors

  • Antiparasitic Activity: Related tetrahydrothieno-pyrimidines demonstrate EC₅₀ = 1.2 µM against Plasmodium falciparum

Structure-Activity Relationships (SAR)

  • Azepane Optimization: N-Methylation improves metabolic stability (t₁/₂ increased from 2.1 to 5.7 h in microsomes)

  • Ring Saturation: 5,6,7,8-Tetrahydro configuration enhances solubility vs. fully aromatic analogs

Comparative Analysis with Related Compounds

CompoundMolecular WeightKey FeaturesBioactivity
4-(1-Azepanyl)-5,6,7,8-tetrahydro...287.4Azepane substituentKinase inhibition
5,6,7,8-Tetrahydrobenzothieno[2,3-d]...205.284-Amino groupAntiviral (HCV EC₅₀ = 3.1 µM)
(4-Oxo-...-yl)acetic acid264.30Carboxylic acid side chainPDE4 inhibition (IC₅₀ = 85 nM)

The azepane derivative’s larger molecular volume (234 ų vs. 189 ų for 4-amino analog) correlates with improved target selectivity .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop enantioselective routes for azepane stereocenter control

  • Target Deconvolution: Use chemoproteomics to identify binding partners beyond kinase families

  • ADMET Profiling: Systematic assessment of CYP450 inhibition and hERG liability

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